2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal
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Overview
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These reactions are often carried out under cryogenic conditions to manage the high reactivity of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the challenges associated with the synthesis of highly strained bicyclic structures. advancements in photoredox catalysis and strain-release amination have shown promise in scaling up the production of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions that promote nucleophilic substitution.
Major Products
Oxidation: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid.
Reduction: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives depending on the reagents used.
Scientific Research Applications
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is primarily related to its ability to act as a bioisostere, mimicking the properties of other functional groups such as phenyl rings. This allows it to interact with various molecular targets and pathways, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of the bicyclo[1.1.1]pentane family.
2-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid: A similar compound with a carboxylic acid functional group instead of an aldehyde.
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A derivative used in medicinal chemistry.
Uniqueness
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is unique due to its aldehyde functional group, which provides distinct reactivity compared to other bicyclo[1.1.1]pentane derivatives. This makes it a valuable compound for the synthesis of a wide range of chemical and pharmaceutical products .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanal |
InChI |
InChI=1S/C9H14O/c1-8(2,6-10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
WWHUWFTUYDWMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C12CC(C1)C2 |
Origin of Product |
United States |
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